molecular formula C14H11ClF3N B2806479 3-Chloro-2-[(3-methylphenyl)methyl]-5-(trifluoromethyl)pyridine CAS No. 339010-81-0

3-Chloro-2-[(3-methylphenyl)methyl]-5-(trifluoromethyl)pyridine

Cat. No.: B2806479
CAS No.: 339010-81-0
M. Wt: 285.69
InChI Key: GNZHPIJKWIYIND-UHFFFAOYSA-N
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Description

3-Chloro-2-[(3-methylphenyl)methyl]-5-(trifluoromethyl)pyridine is a pyridine derivative featuring a trifluoromethyl group at position 5, a chloro substituent at position 3, and a 3-methylbenzyl group at position 2. This compound belongs to a class of trifluoromethylpyridine (TFMP) derivatives, which are widely studied for their enhanced stability, lipophilicity, and bioactivity, particularly in agrochemical applications . The trifluoromethyl group contributes to improved pesticidal and herbicidal efficacy by increasing resistance to metabolic degradation .

Properties

IUPAC Name

3-chloro-2-[(3-methylphenyl)methyl]-5-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3N/c1-9-3-2-4-10(5-9)6-13-12(15)7-11(8-19-13)14(16,17)18/h2-5,7-8H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNZHPIJKWIYIND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666057
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-[(3-methylphenyl)methyl]-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a suitable pyridine derivative is reacted with 3-methylbenzyl chloride in the presence of a base. The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at position 3 undergoes substitution with nucleophiles under specific conditions:

Reaction TypeNucleophileConditionsProductsYieldSource
Amine substitutionPrimary amines (e.g., NH₃, alkylamines)Polar aprotic solvents (DMSO, DMF), 80–120°C3-Amino derivatives60–85%
AlkoxylationAlkoxides (e.g., NaOMe, KOtBu)Reflux in THF or EtOH, 6–12 hrs3-Alkoxy derivatives50–75%
ThiolationThiolates (e.g., NaSH)Phase-transfer catalysis, 50°C3-Sulfanylated analogs~70%

Mechanistic Insight : The electron-withdrawing trifluoromethyl group at position 5 enhances the pyridine ring's electrophilicity, facilitating attack at position 3. Reactions typically follow a two-step process: (1) deprotonation of the nucleophile and (2) aromatic ring activation via electron-deficient intermediates.

Cross-Coupling Reactions

The chlorine substituent enables catalytic cross-coupling:

Suzuki-Miyaura Coupling

Reaction with arylboronic acids in the presence of Pd catalysts:

CatalystBaseSolventArylboronic AcidProduct (3-Aryl derivatives)Yield
Pd(PPh₃)₄K₂CO₃Dioxane4-Methoxyphenyl3-(4-Methoxyphenyl) analog82%
PdCl₂(dppf)CsFTHF2-Naphthyl3-Naphthyl-substituted product78%

Key Factor : The trifluoromethyl group stabilizes the transition state via inductive effects, improving coupling efficiency .

Buchwald-Hartwig Amination

Palladium-catalyzed C–N bond formation with secondary amines:

AmineLigandTemperatureProductYield
PiperidineXantphos100°C3-Piperidinyl derivative75%
MorpholineBINAP90°C3-Morpholinyl analog68%

Functionalization at the Benzylic Position

The (3-methylphenyl)methyl group undergoes oxidation and alkylation:

Reaction TypeReagent/ConditionsProductSelectivity
OxidationKMnO₄, H₂SO₄, 0°CBenzoic acid derivative>90%
Free-radical brominationNBS, AIBN, CCl₄, refluxBrominated side chain65%

Note : Oxidation yields a carboxylic acid, while bromination introduces reactivity for further functionalization .

Electrophilic Aromatic Substitution

Limited reactivity due to the electron-deficient ring, but nitration is feasible:

ConditionsProductYieldRegiochemistry
HNO₃/H₂SO₄, 0°C4-Nitro derivative45%Para to trifluoromethyl

Rationale : The trifluoromethyl group directs electrophiles to the para position, though yields are moderate due to competing side reactions.

Reductive Dehalogenation

Hydrogenolysis of the C–Cl bond:

CatalystH₂ PressureSolventProductYield
Pd/C1 atmEtOAcDechlorinated pyridine90%
Raney Ni3 atmMeOHSame as above85%

Heterocycle Formation

The pyridine ring participates in cyclocondensation:

ReagentConditionsProductApplication
HydrazineEthanol, refluxPyrazolo[3,4-b]pyridineAgrochemical intermediates
ThioureaHCl, 100°CThieno[2,3-d]pyrimidineBioactive scaffolds

Stability and Side Reactions

  • Hydrolysis : The trifluoromethyl group resists hydrolysis under acidic/basic conditions (pH 1–14) .

  • Thermal Decomposition : Degrades above 250°C, releasing HF and COF₂ .

Scientific Research Applications

3-Chloro-2-[(3-methylphenyl)methyl]-5-(trifluoromethyl)pyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-2-[(3-methylphenyl)methyl]-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The presence of the chloro, methylbenzyl, and trifluoromethyl groups can influence its binding affinity and reactivity with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways and result in various pharmacological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs differ primarily in substituents at positions 2 and 4/5 of the pyridine ring. Below is a detailed comparison based on synthesis, physicochemical properties, and biological activity:

2.1. Structural and Substituent Variations
Compound Name (ID) Substituents (Position 2) Substituents (Position 3/5) Key Features
Target Compound 3-Methylbenzyl 3-Chloro, 5-Trifluoromethyl Enhanced lipophilicity; potential herbicidal activity
3-Chloro-2-(4-((4-(trifluoromethoxy)benzyl)oxy)-3-(trifluoromethyl)phenyl)-5-(trifluoromethyl)pyridine (7f) 4-(Trifluoromethoxy)benzyloxy-phenyl 3-Trifluoromethyl, 5-Trifluoromethyl Higher trifluoromethyl density; lower yield (40.8%)
3-Chloro-2-(3-methyl-4-((4-(trifluoromethoxy)benzyl)oxy)phenyl)-5-(trifluoromethyl)pyridine (7g) 3-Methyl-4-(trifluoromethoxy)benzyloxy-phenyl 5-Trifluoromethyl Moderate yield (54.3%); lower melting point (58.8–61.2°C)
3-Chloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-2-pyridinamine (Fluazinam intermediate) Amine-linked chloronitrophenyl 5-Trifluoromethyl Fungicidal intermediate; intramolecular hydrogen bonding
3-Chloro-2-(piperidin-4-yloxy)-5-(trifluoromethyl)pyridine hydrochloride Piperidin-4-yloxy 5-Trifluoromethyl Basic amine functionality; salt form enhances solubility
2.2. Physicochemical Properties
  • Fluazinam intermediate: Higher thermal stability due to nitro groups and hydrogen bonding .
  • Cyanide-based methods (e.g., 3-chloro-2-cyano-5-trifluoromethyl pyridine) avoid nitrile solvents, improving safety and cost .

Key Research Findings

  • Structure-Activity Relationships (SAR) :

    • Trifluoromethyl and chloro substituents at positions 3 and 5 optimize pesticidal activity by enhancing binding to acetylcholinesterase or other target enzymes .
    • Bulky substituents at position 2 (e.g., benzyloxy groups) reduce volatility but may lower synthetic yields .
  • Synthetic Advancements :

    • Substitution reactions using dichloromethane or chlorobenzene solvents improve scalability and reduce toxicity compared to traditional nitrile-based routes .

Biological Activity

3-Chloro-2-[(3-methylphenyl)methyl]-5-(trifluoromethyl)pyridine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), synthesis methods, and relevant case studies.

Molecular Structure

  • Chemical Formula : C14H11ClF3N
  • Molecular Weight : 285.69 g/mol
  • CAS Number : 1483189

Structural Features

The compound contains a pyridine ring substituted with:

  • A chloro group at the 3-position.
  • A trifluoromethyl group at the 5-position.
  • A 3-methylphenylmethyl group at the 2-position.

Antimicrobial Properties

Research indicates that compounds with trifluoromethyl groups exhibit enhanced antimicrobial activity. The inclusion of the trifluoromethyl moiety has been correlated with increased potency against various bacterial strains. For instance, studies have shown that similar pyridine derivatives can inhibit bacterial growth effectively, suggesting that this compound may possess comparable properties .

Anti-inflammatory Effects

The anti-inflammatory potential of pyridine derivatives has been documented extensively. In vitro studies have demonstrated that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The presence of electron-withdrawing groups like trifluoromethyl enhances this inhibition, making it plausible that our compound exhibits similar anti-inflammatory activity .

Cytotoxicity and Cancer Research

Preliminary investigations into the cytotoxic effects of related pyridine compounds suggest potential applications in cancer therapy. For example, derivatives have shown selective cytotoxicity towards cancer cell lines while sparing normal cells. The mechanism often involves inducing apoptosis through mitochondrial pathways, which could be relevant for this compound .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyridine derivatives. Key findings include:

  • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
  • Chloro Substitution : Modulates electronic properties, affecting receptor binding affinity.
  • Aromatic Substituents : Influence hydrophobic interactions with biological targets.
SubstituentEffect on Activity
TrifluoromethylIncreased potency against pathogens
ChloroEnhanced binding to COX enzymes
3-MethylphenylmethylImproved selectivity for cancer cells

Study 1: Antimicrobial Efficacy

A study conducted on a series of trifluoromethyl-pyridine derivatives found that compounds similar to this compound exhibited significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics used in clinical settings .

Study 2: Anti-inflammatory Mechanism

In a controlled experiment, a derivative containing a similar trifluoromethyl-pyridine structure was tested for its ability to suppress COX-2 expression in human cell lines. Results indicated a dose-dependent decrease in COX-2 levels, supporting the hypothesis that modifications at the pyridine ring enhance anti-inflammatory effects .

Q & A

Q. Optimization Tips :

  • Control stoichiometry (1:1 molar ratio of pyridine to benzyl reagent) to minimize over-coupling.
  • Use catalysts like Pd(PPh₃)₄ for higher efficiency.
  • Monitor reaction progress via TLC to terminate at optimal conversion .

What spectroscopic and chromatographic methods are most effective for characterizing the structure and purity of this compound?

Q. Answer :

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.3–2.6 ppm).
    • ¹³C NMR : Confirm trifluoromethyl (δ ~120 ppm, q, J = 270 Hz) and quaternary carbons.
  • LC-MS : Verify molecular weight (e.g., [M+H]⁺ at m/z 330.1) and detect impurities.
  • Elemental Analysis : Validate C, H, N content (±0.3% theoretical).
  • HPLC : Assess purity (>98%) using a C18 column and UV detection at 254 nm .

How does the trifluoromethyl group influence the electronic and steric properties of this compound, and what are the implications for reactivity?

Q. Answer :

  • Electronic Effects : The electron-withdrawing trifluoromethyl group increases electrophilicity at the 4-position of the pyridine ring, directing nucleophilic substitution (e.g., SNAr) to this site.
  • Steric Effects : The bulky CF₃ group hinders access to adjacent positions, reducing reactivity at the 2- and 6-positions.
  • Reactivity Implications :
    • Preferential functionalization at the 4-position in cross-coupling reactions.
    • Enhanced metabolic stability in biological systems due to reduced oxidative metabolism .

What are common side reactions or by-products during synthesis, and how can they be minimized?

Q. Answer :

  • Common By-Products :
    • Dehalogenated derivatives (e.g., loss of Cl during coupling).
    • Di-benzylated products from excess benzyl reagent.
  • Mitigation Strategies :
    • Use slow addition of reagents to control exothermic reactions.
    • Employ scavengers (e.g., molecular sieves) to absorb by-products.
    • Optimize reaction time to prevent over-substitution .

In biological studies, what strategies assess the bioavailability and metabolic stability of derivatives?

Q. Answer :

  • In Vitro Assays :
    • Liver Microsomes : Incubate with cytochrome P450 enzymes to measure metabolic half-life.
    • Caco-2 Permeability : Evaluate intestinal absorption potential.
  • Computational Tools :
    • Predict logP (e.g., 3.5–4.0) for lipophilicity using software like MarvinSketch.
    • Calculate polar surface area (PSA) to estimate blood-brain barrier penetration .

How can contradictions in reported biological activities of similar compounds be resolved?

Q. Answer :

  • Standardization : Use identical cell lines (e.g., HEK293 or HeLa) and assay conditions (e.g., 48-hour MTT assays).
  • Purity Verification : Confirm compound integrity via HPLC (>95% purity) and NMR.
  • Dose-Response Curves : Compare EC₅₀/IC₅₀ values across studies to identify potency discrepancies .

What computational approaches predict the binding affinity of this compound to target enzymes?

Q. Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding poses with enzymes (e.g., kinase targets).
  • MD Simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS).
  • QSAR Models : Corrogate substituent effects (e.g., Hammett σ values for CF₃ groups) with activity .

What challenges arise in scaling up synthesis, and what solutions are proposed?

Q. Answer :

  • Challenges :
    • Heat dissipation in exothermic steps.
    • Impurity accumulation in batch reactors.
  • Solutions :
    • Flow Chemistry : Continuous reactors improve temperature control and mixing.
    • In-Line Analytics : UV-Vis or FTIR monitoring for real-time adjustments.
    • Catalyst Recycling : Immobilize Pd catalysts on silica to reduce costs .

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